molecular formula C14H21N3O2 B2418355 5-Methyl-2-[1-(oxolan-3-yl)piperidin-4-yl]oxypyrimidine CAS No. 2415633-99-5

5-Methyl-2-[1-(oxolan-3-yl)piperidin-4-yl]oxypyrimidine

Cat. No. B2418355
CAS RN: 2415633-99-5
M. Wt: 263.341
InChI Key: BKRYKSLRJGKDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Methyl-2-[1-(oxolan-3-yl)piperidin-4-yl]oxypyrimidine” is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, an oxolane ring, and a pyrimidine ring . Piperidine is a common structure in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through various intra- and intermolecular reactions . The synthesis of such complex molecules typically involves multiple steps, each introducing a new functional group or ring to the molecule .


Molecular Structure Analysis

The molecular formula of “5-Methyl-2-[1-(oxolan-3-yl)piperidin-4-yl]oxypyrimidine” is C14H21N3O2. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom , an oxolane ring, which is a five-membered ring with one oxygen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms.

Future Directions

Piperidine derivatives, such as “5-Methyl-2-[1-(oxolan-3-yl)piperidin-4-yl]oxypyrimidine”, are a significant area of research in drug discovery due to their presence in many pharmaceuticals . Future research may focus on synthesizing new piperidine derivatives and studying their biological activities .

properties

IUPAC Name

5-methyl-2-[1-(oxolan-3-yl)piperidin-4-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11-8-15-14(16-9-11)19-13-2-5-17(6-3-13)12-4-7-18-10-12/h8-9,12-13H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRYKSLRJGKDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.